molecular formula C11H14ClNO2 B11762473 (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B11762473
M. Wt: 227.69 g/mol
InChI Key: SJXVUEGZDXVMIJ-QLSWKGBWSA-N
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Description

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a cyclobutane ring substituted with an amino group and a phenyl group, making it a versatile building block for various chemical reactions and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes. This step often requires photochemical conditions or the use of a catalyst to facilitate the cycloaddition.

    Amino Group Introduction:

    Phenyl Group Addition: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclobutane derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in asymmetric synthesis and the study of stereochemistry.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. It can also serve as a model compound for understanding the behavior of cyclobutane-containing molecules in biological systems.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride
  • trans-2-Phenylcyclopropanamine hydrochloride

Uniqueness

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-,11+;/m0./s1

InChI Key

SJXVUEGZDXVMIJ-QLSWKGBWSA-N

Isomeric SMILES

C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N.Cl

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C(=O)O)N.Cl

Origin of Product

United States

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